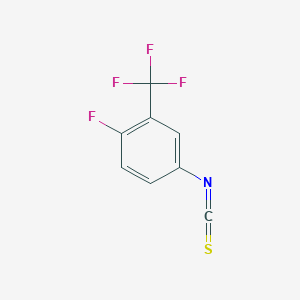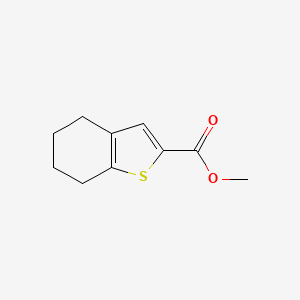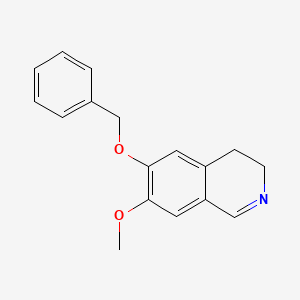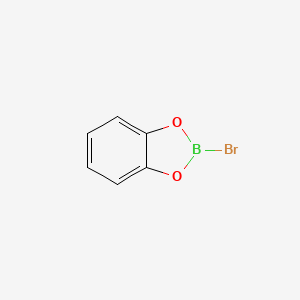
(1-苄基吡咯烷-3-基)甲醇
概述
描述
“(1-Benzylpyrrolidin-3-yl)methanol” is a chemical compound with the empirical formula C12H17NO . It is a heterocyclic building block . The molecular weight of this compound is 191.27 .
Molecular Structure Analysis
The molecular structure of “(1-Benzylpyrrolidin-3-yl)methanol” can be represented by the SMILES stringOCC1CCN(C1)Cc2ccccc2 . The InChI key for this compound is QPQQBJDSKDWQMJ-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
“(1-Benzylpyrrolidin-3-yl)methanol” is a solid compound . The density of this compound is 1.1±0.1 g/cm3 . The boiling point is 274.9±15.0 °C at 760 mmHg .科学研究应用
有机合成中的催化剂
(1-苄基吡咯烷-3-基)甲醇衍生物的一个关键应用是作为有机合成中的催化剂。例如,基于这种化合物的配体已被用于催化 Huisgen 1,3-偶极环加成,提供低催化剂负载、室温下反应时间短以及与各种官能团相容等优点 (Ozcubukcu 等人,2009)。
对映选择性合成
在对映选择性合成领域,已采用源自 (1-苄基吡咯烷-3-基)甲醇的化合物。例如,(S)-(1-苄基吡咯烷-2-基)二苯基甲醇已被用作苯乙炔不对称加成到酮中的促进剂,实现了良好的产率和中等的对映选择性 (Ding 等人,2006)。
微孔材料合成中的结构导向剂
该化合物还被用作微孔材料合成的结构导向剂。例如,(S)-(-)-N-苄基吡咯烷-2-甲醇有效地指导了具有潜在催化性能的各种铝磷酸盐的结晶 (Gómez-Hortigüela 等人,2007)。
不对称自催化
在不对称自催化中,(1-苄基吡咯烷-3-基)甲醇的衍生物,如二苯基(1-甲基吡咯烷-2-基)甲醇,已被用作手性催化剂。这些催化剂在二烷基锌加成到醛中时实现了高对映体过量 (Soai & Shibata,1997)。
缓蚀
作为 (1-苄基吡咯烷-3-基)甲醇衍生物的化合物,如 (1-苄基-1H-1,2,3-三唑-4-基)甲醇,已被研究为酸性介质中金属的缓蚀剂。这些衍生物可以通过吸附到金属表面来有效防止腐蚀 (Ma 等人,2017)。
结晶微孔铝磷酸盐的合成
(S)-(-)-N-苄基吡咯烷-2-甲醇也参与了结晶微孔铝磷酸盐的合成,展示了其作为结构导向剂的多功能性。该化合物已被用于指导铝磷酸盐中 AFI 型结构的结晶,从而产生在催化中具有潜在应用的材料 (Gómez-Hortigüela 等人,2007)。
微孔材料合成中超分子化学的研究
(1-苄基吡咯烷-3-基)甲醇衍生物的超分子化学已在指导纳米孔铝磷酸盐合成的背景下进行了研究。这项研究提供了对这些分子在形成超分子聚集体中的作用的见解,这些超分子聚集体影响所得微孔材料的结构和性能 (Gómez-Hortigüela 等人,2009)。
拮抗剂和抗惊厥特性
与 (1-苄基吡咯烷-3-基)甲醇相关的苄基吡咯烷酰胺已被合成并评估其潜在药理特性。这些化合物因其拮抗剂和抗惊厥作用而受到研究,表明 (1-苄基吡咯烷-3-基)甲醇衍生物在药物化学中的广泛应用 (Valenta 等人,1996)。
安全和危害
属性
IUPAC Name |
(1-benzylpyrrolidin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-10-12-6-7-13(9-12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQQBJDSKDWQMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90409189 | |
| Record name | (1-benzylpyrrolidin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90409189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Benzylpyrrolidin-3-yl)methanol | |
CAS RN |
5731-17-9 | |
| Record name | (1-benzylpyrrolidin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90409189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5731-17-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2,2'-Bipyridine]-6,6'-dicarbonitrile](/img/structure/B1335946.png)
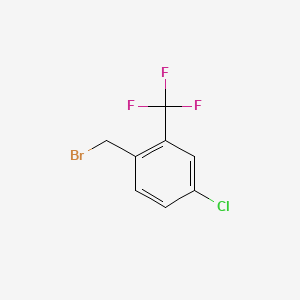
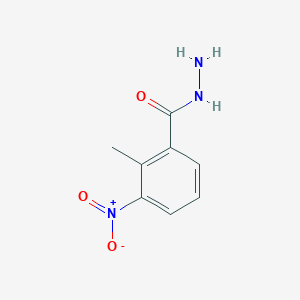
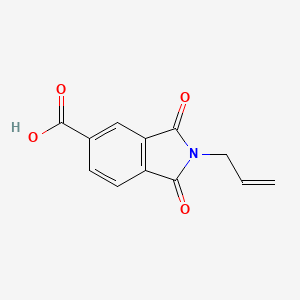
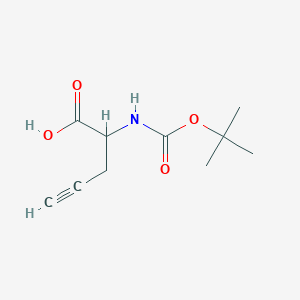
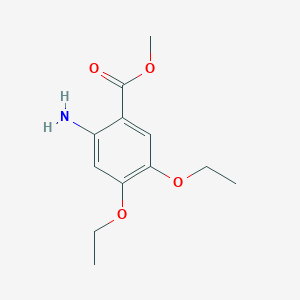
![5,6-Dibromo-1H-benzo[d]imidazole](/img/structure/B1335967.png)
![2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoic acid](/img/structure/B1335969.png)
![2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine](/img/structure/B1335972.png)

